molecular formula C9H9ClN2O B1603428 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole CAS No. 876316-48-2

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

Cat. No.: B1603428
CAS No.: 876316-48-2
M. Wt: 196.63 g/mol
InChI Key: DZUIHVJDKDNADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with 2-furylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The furyl group can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (triethylamine, sodium hydride), solvents (acetonitrile, dichloromethane).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, m-chloroperbenzoic acid), solvents (acetone, dichloromethane).

    Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, solvents (ethanol, methanol).

Major Products Formed

    Substitution Reactions: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.

    Oxidation Reactions: Furanones, furyl alcohols.

    Reduction Reactions: Dihydropyrazole derivatives.

Scientific Research Applications

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

    Biological Studies: It can act as a ligand, binding to metal ions or proteins, and modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole: Similar structure but with a thienyl group instead of a furyl group.

    3-(bromomethyl)-5-(2-furyl)-1-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    3-(chloromethyl)-5-(2-furyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a furyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUIHVJDKDNADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594558
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-48-2
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 2
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 5
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 6
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.